molecular formula C20H21N9 B11190036 7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11190036
M. Wt: 387.4 g/mol
InChI Key: RWZDXLGSKIFVMY-UHFFFAOYSA-N
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Description

4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex heterocyclic compound featuring a triazolopyrimidine core. This compound is of significant interest due to its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

The synthesis of 4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through the annulation of a triazole fragment to a pyrimidine ring or vice versa . Common synthetic routes include:

Chemical Reactions Analysis

4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C20H21N9

Molecular Weight

387.4 g/mol

IUPAC Name

7-methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H21N9/c1-14-16(17-5-7-22-19(24-17)28-10-8-27(2)9-11-28)13-23-20-25-18(26-29(14)20)15-4-3-6-21-12-15/h3-7,12-13H,8-11H2,1-2H3

InChI Key

RWZDXLGSKIFVMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCN(CC5)C

Origin of Product

United States

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